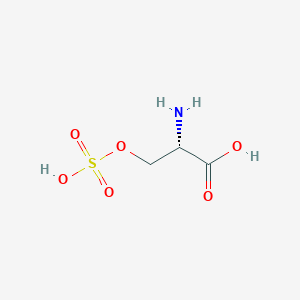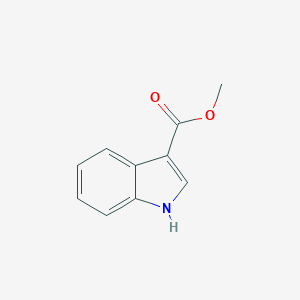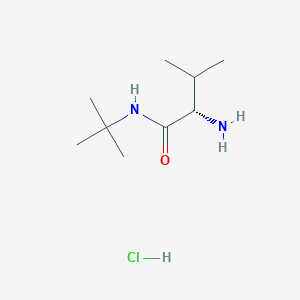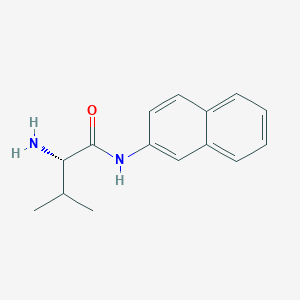
L-Serina O-sulfato
Descripción general
Descripción
L-serina O-sulfato es un L-α-aminoácido no proteinogénico que es el derivado O-sulfo de la L-serina.
Aplicaciones Científicas De Investigación
L-serina O-sulfato tiene varias aplicaciones en la investigación científica, que incluyen:
Química: Utilizado como reactivo en diversas reacciones químicas y procesos de síntesis.
Biología: Se estudia su papel en el metabolismo celular y las vías de señalización.
Medicina: Se investiga su potencial efecto terapéutico en enfermedades neurológicas y trastornos neurodegenerativos
Industria: Utilizado en la producción de diversos productos bioquímicos mediante fermentación microbiana.
Mecanismo De Acción
El mecanismo de acción de L-serina O-sulfato implica su interacción con enzimas y receptores específicos en el cuerpo. Actúa como precursor para la síntesis de otras biomoléculas importantes, como glicina y cisteína. Además, puede modular la actividad de ciertos receptores de neurotransmisores, contribuyendo a sus efectos neuroprotectores .
Compuestos similares:
L-cisteína: Otro aminoácido que contiene azufre con vías biosintéticas similares.
L-metionina: Un aminoácido esencial que también contiene azufre y juega un papel crucial en varios procesos metabólicos.
Singularidad: this compound es único debido a su sulfonación específica en la posición hidroxilo de la serina, lo que le confiere propiedades químicas y biológicas distintas. A diferencia de L-cisteína y L-metionina, this compound no es un aminoácido proteinogénico, lo que lo convierte en una herramienta valiosa para estudiar las funciones y aplicaciones de los aminoácidos no estándar .
Análisis Bioquímico
Biochemical Properties
L-Serine O-sulfate participates in biochemical reactions as a substrate for the enzyme serine-sulfate ammonia-lyase . This enzyme belongs to the family of lyases, specifically ammonia lyases, which cleave carbon-nitrogen bonds .
Cellular Effects
The effects of L-Serine O-sulfate on cells and cellular processes are complex and multifaceted. It influences cell function by participating in the synthesis of sulfur amino acids, which are crucial for protein synthesis .
Molecular Mechanism
At the molecular level, L-Serine O-sulfate exerts its effects through its interactions with enzymes such as serine-sulfate ammonia-lyase . This enzyme catalyzes the conversion of L-Serine O-sulfate into pyruvate, ammonia, and sulfate .
Temporal Effects in Laboratory Settings
Its role in the synthesis of sulfur amino acids suggests that it may have long-term effects on cellular function .
Metabolic Pathways
L-Serine O-sulfate is involved in the metabolic pathways of sulfur amino acid synthesis . It interacts with enzymes such as serine-sulfate ammonia-lyase, which catalyzes its conversion into other compounds .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: L-serina O-sulfato puede sintetizarse mediante la sulfonación de L-serina. El proceso implica la reacción de L-serina con trióxido de azufre o ácido clorosulfónico en condiciones controladas para introducir el grupo sulfato en la posición hidroxilo de la molécula de serina .
Métodos de producción industrial: La producción industrial de this compound generalmente involucra el uso de procesos de fermentación microbiana. Escherichia coli, por ejemplo, puede ser modificada genéticamente para sobreexpresar enzimas involucradas en la biosíntesis de L-serina y su posterior sulfonación .
Análisis De Reacciones Químicas
Tipos de reacciones: L-serina O-sulfato experimenta varias reacciones químicas, incluyendo:
Reacciones de sustitución: El grupo sulfato puede ser sustituido por otros nucleófilos bajo condiciones específicas.
Hidrólisis: this compound puede hidrolizarse para producir L-serina y ácido sulfúrico.
Reactivos y condiciones comunes:
Trióxido de azufre o ácido clorosulfónico: Utilizado para la sulfonación inicial de L-serina.
Agua: Utilizado en reacciones de hidrólisis para descomponer this compound en sus partes constituyentes.
Principales productos formados:
L-serina: El principal producto formado a partir de la hidrólisis de this compound.
Ácido sulfúrico: Otro producto formado durante el proceso de hidrólisis.
Comparación Con Compuestos Similares
L-cysteine: Another sulfur-containing amino acid with similar biosynthetic pathways.
L-methionine: An essential amino acid that also contains sulfur and plays a crucial role in various metabolic processes.
Uniqueness: L-serine O-sulfate is unique due to its specific sulfonation at the hydroxyl position of serine, which imparts distinct chemical and biological properties. Unlike L-cysteine and L-methionine, L-serine O-sulfate is not a proteinogenic amino acid, making it a valuable tool for studying non-standard amino acid functions and applications .
Propiedades
IUPAC Name |
(2S)-2-amino-3-sulfooxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO6S/c4-2(3(5)6)1-10-11(7,8)9/h2H,1,4H2,(H,5,6)(H,7,8,9)/t2-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFZGUGJDVUUGLK-REOHCLBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)N)OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80211652 | |
| Record name | Serine O-sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80211652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
626-69-7 | |
| Record name | O-Sulfo-L-serine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=626-69-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Serine O-sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626697 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-serine O-sulfate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03497 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Serine O-sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80211652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SULFOSERINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81K4VO7FNP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is L-Serine O-sulfate and what is its primary target in the brain?
A1: L-Serine O-sulfate is a synthetic compound that acts as a potent inhibitor of serine racemase, an enzyme found primarily in the brain. Serine racemase is responsible for producing D-serine, an essential co-agonist for N-methyl-D-aspartate (NMDA) receptors. []
Q2: How does L-Serine O-sulfate affect NMDA receptor function?
A2: By inhibiting serine racemase, L-Serine O-sulfate reduces the availability of D-serine. This, in turn, decreases NMDA receptor co-activation, as D-serine is required for their proper functioning. This inhibition can impact neuronal signaling and processes associated with NMDA receptor activity. [, , , ]
Q3: Can L-Serine O-sulfate be considered a "suicide substrate" for certain enzymes?
A3: Yes, research suggests that L-Serine O-sulfate functions as a suicide substrate for enzymes like glutamate racemase, found in bacteria like Pediococcus pentosaceus. This means that the enzyme, while attempting to catalyze a reaction with L-Serine O-sulfate, gets irreversibly inactivated during the process. [, ]
Q4: Beyond serine racemase, which other enzymes are affected by L-Serine O-sulfate?
A4: L-Serine O-sulfate has been shown to interact with other enzymes, including D-amino acid aminotransferase, L-aspartate aminotransferase, and glutamate decarboxylase. It can act as a substrate or inhibitor, depending on the specific enzyme and reaction conditions. [, , , , ]
Q5: How does L-Serine O-sulfate interact with D-amino acid aminotransferase?
A5: In the case of D-amino acid aminotransferase, L-Serine O-sulfate, along with β-chloro-D-alanine, acts as a precursor to an aminoacrylate intermediate. This intermediate can either react with pyridoxal phosphate, forming a reactive inhibitor of the enzyme, or get protonated and hydrolyzed into pyruvate. []
Q6: Does the stereochemistry of L-Serine O-sulfate impact its interaction with enzymes?
A6: Yes, stereochemistry plays a crucial role in how L-Serine O-sulfate interacts with enzymes. For instance, L-aspartate aminotransferase exhibits stereoselectivity, showing little to no activity with the D-enantiomer of serine O-sulfate, while reacting with the L-enantiomer. []
Q7: What are the structural features of L-Serine O-sulfate?
A7: While the provided research excerpts don't explicitly detail the molecular formula, weight, or spectroscopic data for L-Serine O-sulfate, its structure can be inferred from its name and its similarity to L-serine. It likely comprises a serine molecule with a sulfate group attached to the oxygen atom of the hydroxyl side chain.
Q8: How does L-Serine O-sulfate affect glutamate transporters?
A8: Research indicates that L-Serine O-sulfate can inhibit glutamate transporters, particularly GLAST and EAAC1, without affecting GLT1. This inhibition can disrupt the normal uptake of glutamate at synapses, potentially leading to increased glutamate levels in the synaptic cleft. []
Q9: Are there computational studies investigating the interactions of L-Serine O-sulfate with its targets?
A9: Yes, molecular modeling and docking studies have been employed to understand the interaction of L-Serine O-sulfate with glutamate racemase. These studies identified key residues within the active site of the enzyme crucial for the binding and inhibitory activity of L-Serine O-sulfate. []
Q10: Can you elaborate on the structure-activity relationship studies conducted for L-Serine O-sulfate?
A10: Research on human serine racemase revealed that modifications at position Ser84 significantly influence the enzyme's activity and substrate specificity. Notably, the S84D mutant exhibited a drastic shift in preference towards L-serine over L-Serine O-sulfate for beta-elimination reactions. []
Q11: What is the significance of the observed shift in substrate specificity for the S84D mutant of serine racemase?
A11: This shift provides valuable insight into the enzyme's mechanism and suggests that position 84 plays a critical role in dictating the substrate preference for beta-elimination reactions. This information is valuable for developing more specific and potent inhibitors targeting serine racemase. []
Q12: Have any specific applications been identified for L-Serine O-sulfate based on its inhibitory properties?
A12: While L-Serine O-sulfate itself might not be a clinically used drug, its ability to inhibit serine racemase, and consequently NMDA receptor activity, makes it a valuable tool in research. It can be used:
- To study the role of D-serine and NMDA receptors in various neurological processes and disorders. [, , , ]
- To investigate the therapeutic potential of targeting serine racemase for conditions like Alzheimer's disease, ALS, schizophrenia, and neuropathic pain. [, , , ]
Q13: What are the implications of L-Serine O-sulfate's effects on astrocytes for pain research?
A13: L-Serine O-sulfate, by inhibiting serine racemase in astrocytes, reduces D-serine release. This, in turn, diminishes NMDA receptor activation and has been shown to alleviate mechanical allodynia in animal models of neuropathic pain, highlighting a potential target for pain management therapies. [, ]
Q14: How does the administration of L-Serine O-sulfate compare to other D-serine reducing strategies in pain models?
A14: Research shows that both L-Serine O-sulfate and D-amino acid oxidase (DAAO), an enzyme that degrades D-serine, effectively reduce pain behavior in animal models. This suggests that inhibiting D-serine synthesis or enhancing its degradation could be viable strategies for pain relief. [, , ]
Q15: Has L-Serine O-sulfate been investigated for its potential in treating cancer?
A15: While not directly used as an anti-cancer agent, L-Serine O-sulfate has shown potential in enhancing the efficacy of doxorubicin, a chemotherapy drug. By inhibiting specific glutamate transporters, L-Serine O-sulfate can prevent the efflux of doxorubicin from tumor cells, leading to improved drug retention and potentially enhancing its antitumor effects. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















